molecular formula C11H17NO B13195823 5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13195823
M. Wt: 179.26 g/mol
InChI Key: VXZGWSIOSUDLAI-UHFFFAOYSA-N
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Description

5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile: is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring fused with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the ring-opening reaction of 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane in the presence of a silica catalyst . This reaction yields the desired compound along with other intermediates.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in bulk for research and pharmaceutical testing purposes . High-quality reference standards are available for accurate results in various applications .

Chemical Reactions Analysis

Types of Reactions: 5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various receptors and enzymes, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and intermediates.

Comparison with Similar Compounds

Uniqueness: 5,5,7-Trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to its specific arrangement of methyl groups and the presence of a nitrile functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

5,5,7-trimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C11H17NO/c1-8-4-10(2,3)7-11(5-8)9(6-12)13-11/h8-9H,4-5,7H2,1-3H3

InChI Key

VXZGWSIOSUDLAI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2(C1)C(O2)C#N)(C)C

Origin of Product

United States

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